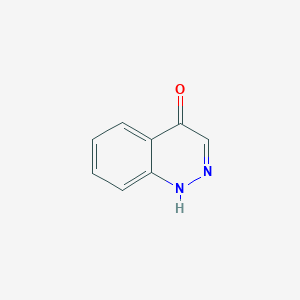

4-Cinnolinol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMBERDMCRCVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236364 | |

| Record name | 4-Cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-66-1, 18514-84-6 | |

| Record name | 4-Cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cinnolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydrocinnolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Cinnolinol from 2-Aminoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-cinnolinol from 2-aminoacetophenone. Cinnoline and its derivatives are important heterocyclic compounds that form the core structure of various pharmacologically active agents. The synthesis described herein is a well-established method, often referred to as the Borsche-Herbert modification of the Widman-Stoermer reaction, which involves the diazotization of an o-aminoaryl ketone followed by intramolecular cyclization. This document details the reaction mechanism, provides comprehensive experimental protocols, and presents quantitative data for the synthesis of 4-hydroxycinnoline, the predominant tautomer of this compound.

Reaction Overview and Mechanism

The synthesis of 4-hydroxycinnoline from 2-aminoacetophenone is a robust and high-yielding reaction. The process is initiated by the diazotization of the primary aromatic amine group of 2-aminoacetophenone using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt then undergoes an intramolecular cyclization reaction. The mechanism is believed to proceed through the enol form of the acetophenone, where the electron-rich enol double bond attacks the electrophilic diazonium group, leading to the formation of the cinnoline ring system.

Caption: Reaction pathway for the synthesis of 4-hydroxycinnoline.

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of 4-hydroxycinnoline and its substituted derivatives from the corresponding 2-aminoacetophenones.

Synthesis of 4-Hydroxycinnoline from 2-Aminoacetophenone

This protocol is adapted from the procedure described by Schofield and Simpson (1945).[1]

Materials:

-

2-Aminoacetophenone

-

Acetic acid

-

Concentrated sulfuric acid

-

Sodium nitrite (powdered)

-

Sodium carbonate solution

-

Charcoal

Procedure:

-

Dissolve 1.35 g of 2-aminoacetophenone in 5 mL of acetic acid.

-

To this solution, add a mixture of 3 mL of concentrated sulfuric acid and 1 mL of water.

-

Cool the mixture and add 0.7 g of powdered sodium nitrite in portions, maintaining a low temperature.

-

After the addition is complete, heat the diazotized solution on a steam bath until a sample no longer gives a positive coupling reaction with an alkaline β-naphthol solution (approximately 30 minutes).

-

Cool the reaction mixture and filter the resulting solid.

-

Dissolve the crude solid in a warm sodium carbonate solution.

-

Treat the solution with charcoal to decolorize and filter.

-

Acidify the filtrate with acetic acid to precipitate the 4-hydroxycinnoline.

-

The product can be further purified by crystallization.

Large-Scale Synthesis of 6-Nitro-4-hydroxycinnoline

This procedure provides a method for a larger-scale synthesis of a substituted cinnoline derivative.[1]

Materials:

-

5-Nitro-2-aminoacetophenone

-

Acetic acid

-

Concentrated sulfuric acid

-

Water

-

Sodium nitrite (solid)

Procedure:

-

Prepare a mixture of 5 g of 5-nitro-2-aminoacetophenone, 90 mL of acetic acid, 15 mL of concentrated sulfuric acid, and 2.5 mL of water.

-

Maintain the temperature of the mixture at 0-5 °C.

-

Add 2.17 g of solid sodium nitrite over a period of 20 minutes.

-

Allow the mixture to stand overnight at 0 °C.

-

Heat the mixture for 1 hour at 85-90 °C.

-

Dilute the reaction mixture with 35-40 mL of water.

-

Collect the precipitated product by filtration.

Quantitative Data

The synthesis of 4-hydroxycinnolines via the diazotization of o-aminoacetophenones is known for its high yields.[1] The following table summarizes the reported yields and melting points for 4-hydroxycinnoline and some of its derivatives.

| Compound | Starting Material | Yield (%) | Melting Point (°C) |

| 4-Hydroxycinnoline | 2-Aminoacetophenone | High | - |

| 6-Bromo-4-hydroxycinnoline | 5-Bromo-2-aminoacetophenone | High | 277 |

| 6-Cyano-4-hydroxycinnoline | 5-Cyano-2-aminoacetophenone | High | 284-285 |

| 6-Nitro-4-hydroxycinnoline | 5-Nitro-2-aminoacetophenone | 70-90 | 328-329 |

Experimental Workflow and Logical Relationships

The overall experimental workflow can be visualized as a series of sequential steps, each with a specific purpose.

Caption: General experimental workflow for 4-hydroxycinnoline synthesis.

Conclusion

The synthesis of this compound, in its tautomeric form of 4-hydroxycinnoline, from 2-aminoacetophenone is a highly efficient and reliable method. The Borsche-Herbert reaction provides a straightforward route to this important heterocyclic scaffold, with the advantages of readily available starting materials and generally high yields. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reproducible and scalable production of cinnoline derivatives for further investigation and application.

References

Spectroscopic Characterization of 4-Cinnolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Cinnolinol (also known as Cinnolin-4(1H)-one). Due to a significant tautomeric equilibrium, this compound primarily exists in the keto form, Cinnolin-4(1H)-one. This document outlines the theoretical basis and expected outcomes for various spectroscopic analyses, supported by available experimental data and detailed methodologies.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the enol form (4-hydroxycinnoline) and the more stable keto form (Cinnolin-4(1H)-one). Spectroscopic evidence and computational studies on analogous heterocyclic systems, such as 4-hydroxyquinoline, indicate that the equilibrium heavily favors the keto tautomer in both solid and solution phases. This preference is attributed to the greater thermodynamic stability of the cyclic amide-like structure in the keto form.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Spectroscopic Data

The following sections summarize the expected and available spectroscopic data for this compound, primarily for its dominant Cinnolin-4(1H)-one tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and confirming the predominance of the keto tautomer.

¹H NMR Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily accessible, a Certificate of Analysis for Cinnolin-4(1H)-one confirms a spectrum consistent with its structure. Based on the structure of the Cinnolin-4(1H)-one tautomer and data from analogous compounds, the following proton signals are expected:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | > 10.0 | Broad Singlet | - |

| H5 | 7.8 - 8.2 | Doublet | ~8.0 |

| H6 | 7.2 - 7.6 | Triplet | ~7.5 |

| H7 | 7.5 - 7.9 | Triplet | ~7.5 |

| H8 | 7.0 - 7.4 | Doublet | ~8.0 |

| H3 | 6.2 - 6.6 | Singlet | - |

¹³C NMR Spectroscopy

Experimental ¹³C NMR data for Cinnolin-4(1H)-one is available and presented below. The downfield chemical shift of C4 is indicative of a carbonyl carbon, strongly supporting the keto tautomer structure.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C3 | 120.3 |

| C4 | 177.2 |

| C4a | 126.3 |

| C5 | 125.1 |

| C6 | 134.1 |

| C7 | 120.1 |

| C8 | 129.5 |

| C8a | Not Reported |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the vibrational modes of the Cinnolin-4(1H)-one tautomer. Key characteristic absorptions are predicted as follows:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 2800 | Medium, Broad |

| C=O Stretch (Amide) | 1680 - 1640 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Bending (Aromatic) | 900 - 675 | Strong |

UV-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

Mass Spectrometry (MS)

The mass spectrum of this compound (C₈H₆N₂O) should show a molecular ion peak corresponding to its molecular weight of 146.15 g/mol . The fragmentation pattern would be characteristic of the Cinnolin-4(1H)-one structure.

| Technique | m/z | Relative Intensity (%) | Assignment |

| ESI-MS | 147.055 | 100 | [M+H]⁺ |

| Data not available | |||

| Data not available |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Caption: General experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity. For a single measurement, a concentration in the micromolar range is typically sufficient.

-

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the this compound solution.

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

-

Acquire the mass spectrum in the positive or negative ion mode over a suitable m/z range (e.g., 50-500).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

Spectroscopic Elucidation of 4-Cinnolinol: A Technical Guide to ¹H and ¹³C NMR Data

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-cinnolinol. Due to the limited availability of directly published and assigned NMR data for this compound, this guide utilizes data from the structurally analogous compound, 4-hydroxyquinoline, to provide a reliable estimation of the expected spectral characteristics. The methodologies and workflows presented are standard for the structural elucidation of heterocyclic compounds and are directly applicable to this compound.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the known tautomeric equilibrium of this compound, which predominantly exists as the cinnolin-4(1H)-one tautomer. The data presented is adapted from the closely related structure of 4-hydroxyquinoline, providing a strong basis for the expected spectral features of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.2 | d | ~7.5 |

| H5 | ~8.2 | d | ~8.0 |

| H6 | ~7.4 | t | ~7.5 |

| H7 | ~7.7 | t | ~7.5 |

| H8 | ~8.0 | d | ~8.5 |

| NH (1) | ~12.0 | br s | - |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may exhibit broadness due to quadrupolar relaxation and exchange.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~110 |

| C4 | ~178 |

| C4a | ~141 |

| C5 | ~125 |

| C6 | ~124 |

| C7 | ~132 |

| C8 | ~119 |

| C8a | ~149 |

Experimental Protocols

A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve a wide range of heterocyclic compounds and to observe exchangeable protons (such as N-H).

-

Dissolution: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of -2 to 14 ppm is appropriate.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to provide singlet peaks for each carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of 0 to 200 ppm is standard.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignments and a typical experimental workflow for NMR analysis.

Caption: Chemical structure of this compound with atom numbering.

Caption: Experimental workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Solubility of 4-Cinnolinol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Consequently, this document provides a detailed, generalized experimental protocol for the determination of 4-Cinnolinol's solubility using the widely accepted shake-flask method. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data in their own laboratories. The protocol is supplemented with guidelines for sample analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Quantitative Solubility Data

As of the date of this publication, a thorough search of peer-reviewed journals, chemical databases, and patent literature did not yield specific quantitative data (e.g., mg/mL or mol/L) for the solubility of this compound in a range of common organic solvents. Qualitative statements in some literature suggest that cinnoline derivatives may have good solubility in common organic solvents, and that the hydroxyl group at the 4-position can influence this property. However, empirical data is necessary for any meaningful application.

To facilitate the systematic collection and comparison of such crucial data, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimental Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[1][2] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps or sealed ampoules

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV-Vis) or a UV-Vis Spectrophotometer

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

Step 2: Sample Separation

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible filter (e.g., PTFE for most organic solvents) into a clean vial. This is often the preferred method to ensure complete removal of particulate matter.

-

Step 3: Sample Preparation for Analysis

-

Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

Quantification of Solute Concentration

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute.[3][4]

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength. The chosen wavelength should correspond to a high absorbance for this compound to maximize sensitivity.

-

Calibration Curve: Inject the prepared standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

Sample Analysis: Inject the diluted sample filtrate into the HPLC system and determine the peak area for this compound.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the saturated solution by applying the dilution factor.

UV-Vis spectrophotometry is a simpler and faster method, suitable if this compound has a distinct chromophore and there are no interfering substances.[5][6]

-

Determine λmax: Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of the prepared standard solutions at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).[5] The curve should be linear within the measured concentration range.

-

Sample Analysis: Measure the absorbance of the diluted sample filtrate at the λmax.

-

Calculation: Use the calibration curve to find the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by multiplying by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides a robust and detailed experimental protocol to enable researchers to generate this critical information. The application of the shake-flask method, coupled with precise analytical techniques such as HPLC or UV-Vis spectrophotometry, will ensure the acquisition of high-quality, reliable data. Such data is indispensable for the rational design of formulations, the optimization of reaction conditions, and the overall advancement of this compound as a potential therapeutic agent. It is recommended that researchers employing this protocol contribute their findings to the scientific literature to build a comprehensive public repository of solubility data for this important compound.

References

Synthesis of Novel 4-Cinnolinol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. Among these, 4-cinnolinol derivatives stand out as crucial scaffolds in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to novel this compound derivatives, complete with detailed experimental protocols, tabulated quantitative data, and visualized reaction workflows. The methodologies discussed herein are intended to serve as a practical resource for researchers engaged in the synthesis and exploration of this important class of compounds for drug discovery and development.

Introduction

The cinnoline ring system, a bicyclic aromatic heterocycle, is a key pharmacophore found in numerous biologically active molecules. Derivatives of cinnoline have been reported to exhibit a diverse array of pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. The this compound core, in particular, serves as a versatile platform for the synthesis of a multitude of derivatives with potential therapeutic applications. This guide focuses on the most effective and widely utilized synthetic strategies for the preparation of novel this compound derivatives, providing researchers with the foundational knowledge and practical instructions to synthesize these compounds in a laboratory setting.

Core Synthetic Strategies

The synthesis of the this compound scaffold can be achieved through several key synthetic disconnections. The most prominent and versatile methods involve intramolecular cyclization reactions of appropriately substituted precursors. This guide will detail three primary and effective strategies:

-

The Richter Synthesis: A classic and reliable method involving the diazotization of o-aminoarylacetylenes.

-

Intramolecular Cyclization of Arylhydrazones: A versatile approach that allows for the introduction of a wide variety of substituents.

-

Intramolecular Cyclization of o-Acylphenylhydrazines: A straightforward method for the synthesis of 3-substituted 4-cinnolinols.

Each of these strategies offers unique advantages in terms of substrate scope, reaction conditions, and the types of derivatives that can be accessed. The following sections will provide detailed experimental protocols for each of these key synthetic transformations.

Data Presentation: Physicochemical and Spectroscopic Data

For ease of comparison and reference, the following tables summarize typical quantitative data for representative this compound derivatives synthesized via the methods described in this guide.

Table 1: Yields and Melting Points of Representative this compound Derivatives

| Compound ID | Synthetic Method | Substituents | Yield (%) | Melting Point (°C) |

| 4a | Richter Synthesis | R = H | 75 | 225-227 |

| 4b | Richter Synthesis | R = 6-Cl | 70 | 240-242 |

| 4c | Intramolecular Cyclization of Arylhydrazone | R1 = CH₃, R2 = H | 85 | 210-212 |

| 4d | Intramolecular Cyclization of Arylhydrazone | R1 = Ph, R2 = 6,7-(OCH₃)₂ | 80 | 265-267 |

| 4e | Intramolecular Cyclization of o-Acylphenylhydrazine | R = CH₃ | 88 | 215-217 |

| 4f | Intramolecular Cyclization of o-Acylphenylhydrazine | R = Ph | 82 | 280-282 |

Table 2: Spectroscopic Data for Representative this compound Derivatives

| Compound ID | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| 4a | 3450 (O-H), 1640 (C=O), 1600 (C=C) | 11.5 (s, 1H, OH), 8.2-7.5 (m, 4H, Ar-H), 7.2 (s, 1H, C3-H) | 165.2, 148.1, 138.5, 132.1, 128.9, 125.4, 122.3, 118.7, 105.6 |

| 4c | 3430 (O-H), 1645 (C=O), 1605 (C=C) | 11.2 (s, 1H, OH), 8.1-7.4 (m, 4H, Ar-H), 2.5 (s, 3H, CH₃) | 164.8, 147.9, 139.2, 131.8, 129.1, 125.0, 122.1, 118.5, 115.3, 15.8 |

| 4e | 3440 (O-H), 1650 (C=O), 1610 (C=C) | 11.8 (s, 1H, OH), 8.3-7.6 (m, 4H, Ar-H), 2.6 (s, 3H, CH₃) | 165.5, 148.3, 138.8, 132.5, 128.7, 125.6, 122.5, 118.9, 114.8, 16.2 |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of novel this compound derivatives. These protocols are intended as a guide and may require optimization based on the specific substrate and laboratory conditions.

Richter Synthesis of 4-Hydroxycinnoline

This protocol describes the synthesis of the parent 4-hydroxycinnoline from o-aminophenylacetylene.

Experimental Procedure:

-

Diazotization: A solution of o-aminophenylacetylene (1.17 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Cyclization: The cold diazonium salt solution is then slowly added to a pre-heated (80 °C) aqueous solution of copper(I) chloride (0.2 g in 20 mL water). The mixture is stirred at 80 °C for 1 hour, during which a precipitate forms.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solid is collected by filtration. The crude product is washed with cold water and then recrystallized from ethanol to afford pure 4-hydroxycinnoline.

Synthesis of 3-Methyl-4-cinnolinol via Intramolecular Cyclization of an Arylhydrazone

This protocol details the synthesis of 3-methyl-4-cinnolinol from the arylhydrazone of an α-keto ester.

Experimental Procedure:

-

Hydrazone Formation: To a solution of 2-hydrazinylbenzoic acid (1.52 g, 10 mmol) in ethanol (20 mL), ethyl 2-oxopropanoate (1.16 g, 10 mmol) is added. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude arylhydrazone.

-

Cyclization: The crude arylhydrazone is added to polyphosphoric acid (20 g) preheated to 120 °C. The mixture is stirred at this temperature for 1 hour.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution. The solid is dried and recrystallized from a mixture of ethanol and water to give pure 3-methyl-4-cinnolinol.

Synthesis of 3-Phenyl-4-cinnolinol via Intramolecular Cyclization of an o-Acylphenylhydrazine

This protocol outlines the synthesis of 3-phenyl-4-cinnolinol from 2'-aminoacetophenone.

Experimental Procedure:

-

Hydrazine Formation: 2'-Aminoacetophenone (1.35 g, 10 mmol) is dissolved in a mixture of ethanol (20 mL) and concentrated hydrochloric acid (2 mL). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise. The resulting diazonium salt solution is then added to a cold solution of stannous chloride (4.5 g, 20 mmol) in concentrated hydrochloric acid (10 mL). The mixture is stirred for 1 hour at 0-5 °C, and the resulting precipitate of the hydrazine hydrochloride salt is collected by filtration.

-

Acylation: The crude o-acetylphenylhydrazine hydrochloride is suspended in dichloromethane (20 mL), and triethylamine (2.02 g, 20 mmol) is added, followed by the dropwise addition of benzoyl chloride (1.41 g, 10 mmol). The mixture is stirred at room temperature for 4 hours.

-

Cyclization and Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is dissolved in ethanol (30 mL), and a solution of sodium ethoxide (prepared from 0.23 g of sodium in 10 mL of ethanol) is added. The mixture is refluxed for 3 hours. After cooling, the reaction is quenched with water, and the pH is adjusted to ~7 with dilute HCl. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 3-phenyl-4-cinnolinol.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of this compound derivatives.

Caption: Workflow for the Richter Synthesis of this compound Derivatives.

Caption: Workflow for Arylhydrazone Cyclization to this compound Derivatives.

Caption: Workflow for o-Acylphenylhydrazine Cyclization to this compound Derivatives.

Conclusion

This technical guide has outlined the principal synthetic strategies for the preparation of novel this compound derivatives. The provided experimental protocols, tabulated data, and visualized workflows offer a robust resource for chemists in the field of drug discovery and development. The versatility of the described methods allows for the synthesis of a diverse library of this compound analogues, paving the way for the exploration of their structure-activity relationships and the identification of new therapeutic leads. Further research into the development of more efficient, sustainable, and scalable synthetic methodologies will continue to be a key area of focus in advancing the therapeutic potential of this important class of heterocyclic compounds.

The Cinnoline Ring: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, is a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of the cinnoline ring system, offering valuable insights for the rational design and synthesis of novel cinnoline-based compounds.

Physicochemical and Spectroscopic Properties

Cinnoline (1,2-benzodiazine) is a pale yellow solid with a melting point of 39°C.[5] It is a weak base, with a pKa of 2.64.[5] The presence and position of substituents on the cinnoline ring can significantly influence its physicochemical properties.

Spectroscopic Data

The following tables summarize key spectroscopic data for cinnoline and some of its derivatives, providing a reference for characterization.

Table 1: ¹H NMR Spectroscopic Data of Cinnoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Cinnoline | CDCl₃ | H-3: 8.25 (dd, J=4.2, 1.8 Hz), H-4: 7.65 (dd, J=8.4, 4.2 Hz), H-5: 7.95 (d, J=8.4 Hz), H-6: 7.70 (ddd, J=8.4, 6.9, 1.5 Hz), H-7: 7.80 (ddd, J=8.4, 6.9, 1.5 Hz), H-8: 8.40 (d, J=8.4 Hz) |

| 8-Nitro-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide | CDCl₃ | 7.85 (3H, d), 7.5 (4H, m, Ar-H)[6] |

| 6-Chloro-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide | CDCl₃ | 7.9 (1H, s), 7.8 (2H, d), 7.5 (4H, m, Ar-H)[6] |

| 8-Methyl-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide | CDCl₃ | 7.9 (1H, s), 7.8 (2H, d), 7.5 (3H, m, Ar-H), 2.3 (3H, s)[6] |

Table 2: ¹³C NMR Spectroscopic Data of Cinnoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Cinnoline | CDCl₃ | 146.2 (C-8a), 145.9 (C-4), 132.3 (C-6), 131.9 (C-8), 129.8 (C-4a), 128.0 (C-5), 127.5 (C-7), 122.1 (C-3) |

| 8-Nitro-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide | Not specified | Not available |

| 6-Chloro-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide | Not specified | Not available |

| 8-Methyl-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide | Not specified | Not available |

Table 3: IR and UV-Vis Spectroscopic Data of Cinnoline Derivatives

| Compound | IR (KBr, cm⁻¹) | UV-Vis (λmax, nm) |

| Cinnoline | Not available | 222, 277, 310, 321 |

| 8-Nitro-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide | 3481 (-NH), 3361–3218 (-NH₂), 3106 (-CH), 1631 (-CO)[6] | Not available |

| 6-Chloro-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide | 3480 (-NH), 3360–3217 (-NH₂), 3105 (-CH), 1630 (-CO), 750 (C-Cl)[6] | Not available |

| 8-Methyl-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide | 3482 (-NH), 3362–3219 (-NH₂), 3107 (-CH), 1632 (-CO)[6] | Not available |

Reactivity of the Cinnoline Ring

The reactivity of the cinnoline ring is dictated by the presence of the two adjacent nitrogen atoms, which are electron-withdrawing and influence the electron density distribution in both the pyridazine and benzene rings.

Electrophilic Aromatic Substitution

Electrophilic attack on the cinnoline ring predominantly occurs on the benzene ring, which is more electron-rich compared to the electron-deficient pyridazine ring.[5] Substitution typically takes place at the 5- and 8-positions.

Nitration: Nitration of chloro-4-hydroxycinnolines with nitric acid or mixed acid has been studied, with substitution patterns influenced by the existing substituents.[7]

Halogenation: Bromination of quinolines and other benzazines often yields a mixture of products, and similar complexity can be expected with cinnoline.[8]

Caption: Generalized pathway for electrophilic substitution on the cinnoline ring.

Nucleophilic Aromatic Substitution

The pyridazine ring of cinnoline is susceptible to nucleophilic attack, particularly at the 4-position, due to the electron-withdrawing effect of the nitrogen atoms. The presence of a good leaving group, such as a halogen, at this position facilitates substitution.

Caption: Experimental workflow for nucleophilic substitution on a 4-halocinnoline.

N-Oxidation

The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides. This reaction typically involves the use of peroxy acids, such as peracetic acid generated in situ from acetic acid and hydrogen peroxide.[9] N-oxidation can alter the reactivity of the ring, often activating it towards further functionalization.

Reduction

Catalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a well-established transformation, and similar reductions can be applied to the cinnoline ring system to produce dihydro- or tetrahydrocinnoline derivatives.[9]

Metal-Catalyzed Cross-Coupling Reactions

Halogenated cinnolines are valuable substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

-

Suzuki-Miyaura Coupling: This reaction couples a halocinnoline with a boronic acid or its ester to form a C-C bond.

-

Sonogashira Coupling: This involves the coupling of a halocinnoline with a terminal alkyne.

-

Heck Reaction: This reaction forms a C-C bond between a halocinnoline and an alkene.

Caption: Relationship between halocinnolines and various cross-coupling reactions.

Key Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the cinnoline ring.

Synthesis of the Cinnoline Core

The Richter synthesis is a classical method for the formation of the cinnoline ring system.[3][6][10]

-

Reaction: Diazotization of an o-aminoarylpropiolic acid followed by intramolecular cyclization.

-

Starting Material: o-Aminoarylpropiolic acid.

-

Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).

-

General Procedure:

-

The o-aminoarylpropiolic acid is dissolved in aqueous HCl.

-

The solution is cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

-

The reaction mixture is stirred for a specified time, then allowed to warm to room temperature.

-

The product, typically a 4-hydroxycinnoline-3-carboxylic acid, precipitates and is collected by filtration.

-

-

Typical Yield: Moderate to good, depending on the substrate.

This multi-step synthesis provides access to biologically active 4-aminocinnoline derivatives.[2]

-

Step 1: Diazotization of Substituted Aniline:

-

Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold, saturated solution of sodium nitrite (1.0 eq).

-

-

Step 2: Coupling with Cyanoacetamide:

-

Prepare a solution of cyanoacetamide (1.0 eq) and sodium acetate in aqueous ethanol.

-

Add the cold diazonium salt solution from Step 1 to this mixture with stirring.

-

The resulting phenylhydrazono(cyano)acetamide is collected by filtration.

-

-

Step 3: Intramolecular Cyclization:

-

To anhydrous AlCl₃ in chlorobenzene, add the product from Step 2.

-

Pass nitrogen gas through the mixture and reflux for 2 hours.

-

After cooling, add dilute HCl and heat on a water bath.

-

Cool, filter, and wash the solid with dilute NaOH solution.

-

Recrystallize the product from a suitable solvent (e.g., methanol/water).

-

-

Typical Yield: Varies depending on the substituent.

Functionalization of the Cinnoline Ring

This protocol is adapted from general procedures for the N-oxidation of quinolines.[9]

-

Reagents: Cinnoline, glacial acetic acid, hydrogen peroxide (30-35%).

-

Procedure:

-

Dissolve the cinnoline derivative in glacial acetic acid in a round-bottom flask.

-

Add an excess of aqueous hydrogen peroxide portion-wise to the stirred solution, maintaining the temperature at 60-70°C with cooling if necessary.

-

Heat the reaction mixture for several hours, monitoring the reaction by TLC.

-

After completion, neutralize the mixture with a base (e.g., sodium carbonate) and extract with an organic solvent (e.g., chloroform).

-

The product can be purified by distillation under reduced pressure or crystallization.

-

-

Typical Yield: Good to excellent.

This general protocol can be adapted for various halocinnoline substrates.[1]

-

Reagents: Halocinnoline (1.0 eq), boronic acid or pinacol ester (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq), solvent (e.g., dioxane/water, DMF).

-

Procedure:

-

To a flame-dried Schlenk flask, add the halocinnoline, boronic acid, palladium catalyst, and base.

-

Add the degassed solvent.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

-

-

Typical Yield: Generally good, but dependent on the specific substrates and reaction conditions.

Table 4: Representative Reaction Yields for Cinnoline Functionalization

| Reaction | Substrate | Reagents | Product | Yield (%) |

| Neber-Bossel Synthesis | (2-Aminophenyl)hydroxyacetate | 1. Diazotization, 2. Reduction, 3. HCl (boil) | 3-Hydroxycinnoline | 60-70%[11] |

| Borsche-Herbert Reaction | o-Aminoacetophenone | NaNO₂, acid | 4-Hydroxycinnoline | 70-90%[11] |

| Suzuki Coupling | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | Optimized to >95%[12] |

| Sonogashira Coupling | 4-Iodotoluene | Phenylacetylene | 4-(Phenylethynyl)toluene | 60%[13] |

| Catalytic Hydrogenation | Quinoline | Co-graphene composite, H₂ | 1,2,3,4-Tetrahydroquinoline | 90-100%[14] |

Conclusion

The cinnoline ring system represents a versatile and valuable scaffold in modern organic chemistry. A thorough understanding of its chemical properties and reactivity is paramount for the successful design and synthesis of novel derivatives with tailored biological activities and material properties. This guide has provided a comprehensive overview of the fundamental aspects of cinnoline chemistry, including its spectroscopic characterization, reactivity patterns, and key experimental protocols for its synthesis and functionalization. The presented data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working with this important heterocyclic motif.

References

- 1. CINNOLINE(253-66-7) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. zenodo.org [zenodo.org]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. innovativejournal.in [innovativejournal.in]

- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

Exploring the Pharmacophore of 4-Cinnolinol: A Technical Guide for Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

The cinnoline scaffold, a nitrogen-containing heterocyclic system, is a recognized pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among these, 4-cinnolinol (4-hydroxycinnoline) represents a key structural motif. This technical guide provides an in-depth exploration of the this compound pharmacophore, detailing its synthesis, structure-activity relationships (SAR), and mechanisms of action. A significant focus is placed on the role of this compound derivatives as inhibitors of the PI3K/Akt signaling pathway, a critical cascade in cancer progression.[2] This document consolidates quantitative biological data, provides detailed experimental protocols for synthesis and evaluation, and utilizes visualizations to elucidate key concepts, serving as a comprehensive resource for the rational design of novel this compound-based therapeutic agents.

The this compound Scaffold: A Privileged Structure

The this compound core, analogous to the well-studied 4-hydroxyquinoline, is a versatile scaffold for drug design.[3] Its rigid bicyclic structure provides a defined orientation for substituent groups, while the hydrogen-bonding capability of the 4-hydroxyl group and the nitrogen atoms at positions 1 and 2 allows for critical interactions with biological targets. The amenability of the cinnoline ring to chemical modification at various positions enables the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several methodologies, often analogous to the synthesis of 4-hydroxyquinolines, such as modifications of the Conrad-Limpach or Gould-Jacobs reactions.[4] A common strategy involves the cyclization of appropriately substituted phenylhydrazone precursors. The following protocol provides a representative method for the synthesis of a substituted this compound derivative.

Experimental Protocol: Synthesis of a Substituted this compound

Objective: To synthesize a this compound derivative via intramolecular cyclization.

Materials:

-

Substituted 2-hydrazinobenzonitrile

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Dowtherm A (or other high-boiling solvent)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Condensation: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add diethyl malonate (1.2 eq.). Stir the mixture for 15 minutes at room temperature. Add the substituted 2-hydrazinobenzonitrile (1.0 eq.) and reflux the mixture for 6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the intermediate product. Filter the solid, wash with water, and dry under vacuum.

-

Cyclization: Suspend the dried intermediate in a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250 °C for 30 minutes. The high temperature induces intramolecular cyclization.

-

Purification: Cool the reaction mixture and add hexane to precipitate the crude product. Filter the solid and wash with hexane. The crude this compound derivative can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) or by column chromatography on silica gel.

The Pharmacophore and Structure-Activity Relationship (SAR) of this compound Derivatives

The pharmacophore of this compound can be defined by the key structural features required for its biological activity. Based on studies of cinnoline and analogous quinoline derivatives, the essential elements include the heterocyclic core, the 4-hydroxyl group, and the nature of substituents at various positions.

Key Pharmacophoric Features:

-

Heterocyclic Core: The rigid cinnoline ring system serves as the fundamental scaffold, orienting the other functional groups in a specific spatial arrangement for optimal target binding.

-

4-Hydroxyl Group: This group is a critical hydrogen bond donor and acceptor, often involved in key interactions with amino acid residues in the active site of target proteins, such as kinases.

-

Substituent Positions: Modifications at positions 3, 6, and 7 of the cinnoline ring have been shown to significantly modulate biological activity.

The following diagram illustrates the key pharmacophoric features of the this compound core.

References

Quantum Chemical Studies of 4-Cinnolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cinnolinol, a bicyclic aromatic heterocycle, is a molecule of significant interest due to the prevalence of the cinnoline scaffold in compounds exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1] Understanding the fundamental quantum chemical properties of this compound is crucial for elucidating its reactivity, stability, and potential interactions with biological targets. A key feature of this compound is its capacity for tautomerism, existing in equilibrium between the enol (4-hydroxycinnoline) and keto (cinnolin-4(1H)-one) forms. The predominance of a specific tautomer can significantly influence its physicochemical and biological characteristics.

This technical guide provides an in-depth overview of the quantum chemical studies of this compound, focusing on its structural properties, tautomeric stability, spectroscopic signatures, and electronic characteristics as investigated through computational methods. The information presented herein is synthesized from theoretical studies on cinnoline derivatives and related heterocyclic systems, providing a robust framework for researchers in medicinal chemistry and drug development.

Tautomerism of this compound

The tautomeric equilibrium between the 4-hydroxycinnoline (enol) and cinnolin-4(1H)-one (keto) forms is a central aspect of its chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the relative stability of these tautomers. Generally, in related heterocyclic systems like quinolones, the keto form is found to be more stable than the enol form.[2]

References

The Landmark Discovery and Isolation of the First Natural Cinnoline Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle, has long been a subject of intense interest in medicinal chemistry due to the diverse pharmacological activities of its synthetic derivatives. For decades, cinnolines were considered purely synthetic entities. However, a groundbreaking discovery in 2011 revealed the first and, to date, only known naturally occurring cinnoline derivative, isolated from Cichorium endivia L. This guide provides a comprehensive overview of this landmark discovery, detailing the experimental protocols for the isolation and characterization of this novel natural product. It is intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development, offering a complete picture of the discovery that bridged the gap between synthetic cinnoline chemistry and the natural world.

Introduction to Cinnolines

Cinnoline (1,2-benzodiazine) is an aromatic heterocyclic compound that is isomeric with other naphthyridines like quinoxaline and phthalazine.[1][2] While the parent cinnoline was first synthesized in 1883, the scaffold and its derivatives have been extensively explored for their therapeutic potential.[3] Synthetic cinnoline derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and analgesic properties.[2] Until 2011, no compound containing the cinnoline ring system had been found in nature, making them a unique case in heterocyclic chemistry.[1][2]

The First Natural Cinnoline: A Serendipitous Discovery

In 2011, researchers investigating the hepatoprotective properties of an extract from endive (Cichorium endivia L.) unexpectedly isolated a novel compound: 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline .[4] This discovery was significant as it was the first report of a cinnoline derivative from a natural source.[4] The compound was identified during a phytochemical analysis of a 60% ethanol eluate of the plant extract, which had shown considerable antioxidant and hepatoprotective effects in both in vitro and in vivo models.[4]

Biosynthesis

The biosynthetic pathway for 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline in Cichorium endivia has not yet been elucidated. The unique and complex structure of this molecule suggests a specialized enzymatic pathway. Further research, including isotopic labeling studies, is required to understand its formation in the plant.

Isolation and Structure Elucidation: Experimental Protocols

The following sections provide a detailed methodology for the extraction, isolation, and characterization of the first natural cinnoline compound, as adapted from the primary literature.[4]

Plant Material and Extraction

-

Plant Material: The whole plant of Cichorium endivia L. was collected, and a voucher specimen was deposited for authentication.

-

Extraction: The air-dried and powdered whole plant material (5 kg) was extracted three times with 95% ethanol (3 x 50 L) at room temperature. The combined extracts were then concentrated under reduced pressure to yield a crude extract (410 g).

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Chromatographic Isolation and Purification

The ethyl acetate-soluble fraction (45 g) was subjected to a multi-step chromatographic procedure to isolate the cinnoline derivative.

-

Step 1: Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) (from 100:1 to 1:1, v/v).

-

Fractionation: Fractions were collected and combined based on their Thin Layer Chromatography (TLC) profiles.

-

-

Step 2: Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Chloroform (CHCl₃) and methanol (MeOH) (1:1, v/v).

-

Outcome: This step further purified the fractions containing the target compound.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

System: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).

-

Final Yield: This final purification step yielded 8.2 mg of the pure compound, 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline.

-

Structural Characterization and Data

The structure of the isolated compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Data |

| Compound Name | 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline |

| Appearance | Yellowish amorphous powder |

| Molecular Formula | C₁₈H₁₄N₂O₂ |

| HR-ESI-MS (m/z) | 291.1128 [M+H]⁺ (calculated for C₁₈H₁₅N₂O₂, 291.1133) |

| ¹H-NMR (600 MHz, CD₃OD) | δ: 8.28 (1H, d, J = 7.8 Hz), 7.85 (1H, d, J = 8.4 Hz), 7.68 (1H, t, J = 7.2 Hz), 7.51 (1H, t, J = 7.8 Hz), 7.45 (1H, s), 6.95 (1H, d, J = 5.4 Hz), 6.78 (1H, d, J = 5.4 Hz), 6.38 (1H, d, J = 3.0 Hz), 6.32 (1H, d, J = 3.0 Hz), 4.65 (2H, s), 4.58 (1H, s) |

| ¹³C-NMR (150 MHz, CD₃OD) | δ: 153.2, 150.1, 148.5, 143.6, 142.8, 138.2, 132.4, 131.5, 129.8, 128.7, 125.4, 123.9, 111.2, 108.6, 106.9, 68.4, 58.9, 45.1 |

Pharmacological Context

The discovery of this natural cinnoline was within the context of investigating the hepatoprotective effects of Cichorium endivia. The crude extract demonstrated significant protection against tert-butyl hydroperoxide-induced oxidative stress in HepG2 cells and in mice.[4] While the specific biological activity of the isolated cinnoline derivative was not reported in the initial study, its presence in a medicinally active plant suggests it may contribute to the overall therapeutic effects of the extract. The broad spectrum of activities seen in synthetic cinnolines, such as anticancer and antimicrobial effects, provides a strong rationale for further pharmacological evaluation of this unique natural product.[2][5]

Conclusion and Future Directions

The isolation of 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline from Cichorium endivia represents a pivotal moment in natural product chemistry. It confirms that the cinnoline scaffold, once thought to be exclusive to synthetic chemistry, is indeed produced in nature. This discovery opens up new avenues of research. Future work should focus on:

-

Elucidating the Biosynthetic Pathway: Understanding how this complex molecule is synthesized in the plant could lead to novel biocatalytic methods.

-

Pharmacological Screening: A thorough evaluation of the biological activities of this natural cinnoline is warranted to determine its therapeutic potential.

-

Screening of Other Natural Sources: This discovery should encourage the re-examination of other plant extracts for the presence of novel cinnoline alkaloids.

This guide has provided the essential technical details surrounding this landmark discovery, offering a valuable resource for scientists working at the interface of chemistry, biology, and medicine.

References

Methodological & Application

Application Notes and Protocols: Leveraging the 4-Cinnolinol Scaffold for Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 4-cinnolinol scaffold in the design and development of potent and selective kinase inhibitors. The document includes detailed synthetic methodologies, protocols for biochemical and cellular assays, and a summary of the inhibitory activities of cinnoline-based compounds against key kinases implicated in various diseases, particularly cancer.

Introduction to the this compound Scaffold

The cinnoline nucleus is a bicyclic heteroaromatic system that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] The this compound moiety, a hydroxylated derivative, presents a promising and versatile scaffold for the development of kinase inhibitors. Its structural features allow for strategic modifications to achieve high affinity and selectivity for the ATP-binding pocket of various kinases. Cinnoline derivatives have shown potential as inhibitors of several key kinases, including Phosphoinositide 3-kinases (PI3Ks), Bruton's tyrosine kinase (BTK), and receptor tyrosine kinases such as EGFR and VEGFR.[1][2][3]

Data Presentation: Inhibitory Activity of Cinnoline and Related Scaffolds

The following tables summarize the in vitro potency of various cinnoline and structurally related quinoline/quinazoline derivatives against several key kinases. This data provides a comparative baseline for newly synthesized this compound-based compounds.

Table 1: Cinnoline Derivatives as PI3K Inhibitors

| Compound Reference | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| Cinnoline Derivative 1 | 16 | 44 | 5 | 49 |

| Cinnoline Derivative 2 | 4 | 76 | 5 | 7 |

| Cinnoline Derivative 3 | 25 (Representative Value) | - | - | - |

Data is representative and compiled from literature on cinnoline and quinoline-based PI3K inhibitors.[2][4]

Table 2: Representative Inhibitory Activity of Related Heterocyclic Scaffolds

| Scaffold Type | Target Kinase | Representative IC50 (nM) |

| Quinoline | EGFR | 7.5 |

| Quinoline | VEGFR-2 | 0.9 |

| 4-Amino-quinoline-3-carboxamide | BTK (Wild Type) | 5.3 |

| 4-Amino-quinoline-3-carboxamide | BTK (C481S Mutant) | 39 |

| Isatin-Quinazoline Hybrid | EGFR | 83 |

| Isatin-Quinazoline Hybrid | VEGFR-2 | 76 |

| Isatin-Quinazoline Hybrid | HER2 | 138 |

| Isatin-Quinazoline Hybrid | CDK2 | 183 |

IC50 values are sourced from studies on quinoline and quinazoline derivatives, which are structurally analogous to the cinnoline scaffold and provide valuable comparative data.[3][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound scaffold, adapted from established procedures for the synthesis of analogous 4-hydroxyquinolines, such as the Conrad-Limpach reaction.[7]

Objective: To synthesize the core this compound scaffold for further derivatization.

Materials:

-

Substituted aniline

-

Diethyl acetonedicarboxylate

-

Methanol or Ethanol

-

1,2-Dichlorobenzene

-

Sodium carbonate (Na2CO3)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Enamine Formation:

-

Dissolve the starting aniline derivative and diethyl acetonedicarboxylate in methanol or ethanol.

-

Reflux the mixture for approximately 6 hours to form the intermediate enamine.

-

Remove the alcohol solvent by vacuum distillation.

-

-

Cyclization:

-

Dissolve the resulting enamine residue in 1,2-dichlorobenzene.

-

Heat the solution to a high temperature (typically 240-250°C) for a short period (e.g., 15-30 minutes) to induce cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Purification:

-

The crude product may precipitate upon cooling. If not, add a non-polar solvent like hexane to induce precipitation.

-

Collect the solid product by filtration and wash with a suitable solvent.

-

Further purify the this compound derivative by recrystallization or column chromatography.

-

-

Derivatization (Example):

-

The hydroxyl group at the 4-position can be further modified. For instance, it can be converted to a leaving group (e.g., chloride) to allow for the introduction of various amine side chains, a common strategy in kinase inhibitor design.

-

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.

Objective: To quantify the inhibitory potency of synthesized compounds against a specific kinase.

Materials:

-

Recombinant target kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound derivative library (dissolved in DMSO)

-

ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare serial dilutions of the this compound derivatives in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 1 µL) of the serially diluted compounds to the assay wells.

-

Include control wells: "no inhibitor" (DMSO vehicle) for 0% inhibition and "no enzyme" for 100% inhibition.

-

-

Kinase Reaction:

-

Prepare a master mix containing the target kinase and its substrate in the kinase assay buffer.

-

Add the kinase/substrate mix to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

-

Signal Detection:

-

Equilibrate the ATP detection reagent to room temperature.

-

Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the remaining ATP.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence ("no enzyme" control) from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 100% kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 3: Cellular Kinase Inhibition Assay (Western Blot)

This protocol describes a method to assess the ability of a this compound derivative to inhibit the phosphorylation of a downstream target of a specific kinase within a cellular context.

Objective: To confirm target engagement and inhibition of a signaling pathway in live cells.

Materials:

-

Cancer cell line known to have an active signaling pathway of interest (e.g., a cell line with an activating mutation in EGFR).

-

Cell culture medium and supplements.

-

This compound derivative.

-

Stimulating ligand (if required, e.g., EGF for the EGFR pathway).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (total and phospho-specific for the kinase and its downstream target).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Protein electrophoresis and Western blotting equipment.

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the target kinase pathway.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to confirm equal loading.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Normalize the phospho-protein signal to the total protein signal for each treatment condition.

-

Compare the normalized signal in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

-

Key Signaling Pathways Targeted by Cinnoline-Based Inhibitors

Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for interpreting the cellular effects of the inhibitors.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.[2] Cinnoline derivatives have shown potent inhibitory activity against PI3K isoforms.[2]

EGFR Signaling Pathway